2-(Methylamino)isoindoline-1,3-dione
CAS No.: 74420-78-3
Cat. No.: VC20876899
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74420-78-3 |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 2-(methylamino)isoindole-1,3-dione |
Standard InChI | InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |
Standard InChI Key | PBYQDPFPFVEFSA-UHFFFAOYSA-N |
SMILES | CNN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CNN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Properties
2-(Methylamino)isoindoline-1,3-dione is identified by its CAS registry number 74420-78-3 and PubChem CID 22302780 . The compound has a molecular formula of C9H8N2O2 with a molecular weight of 176.17 g/mol. Its structure consists of an isoindoline-1,3-dione core (a bicyclic structure) with a methylamino (-NHCH3) group attached at the 2-position. This methylamino substituent distinguishes it from other isoindoline derivatives and introduces specific chemical and biological properties.
The compound belongs to the broader isoindoline family, which is characterized by a bicyclic structure with varying substituents. The presence of the methylamino group at the 2-position introduces an electron-donating effect that can influence the compound's solubility, binding affinity with biological targets, and metabolic stability.
Physical Properties
Table 1: Physical Properties of 2-(Methylamino)isoindoline-1,3-dione
Property | Value |
---|---|
Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
Physical State | Solid (at standard conditions) |
CAS Number | 74420-78-3 |
IUPAC Name | 2-(methylamino)isoindole-1,3-dione |
Structural Comparison with Related Compounds
2-(Methylamino)isoindoline-1,3-dione differs from related compounds in its family in several important ways. Compared to the parent isoindole-1,3-dione (which lacks the methylamino group), it demonstrates altered physicochemical properties and potentially enhanced biological activity profiles. The methylamino group introduces greater polarity and hydrogen bonding capabilities, which can improve interactions with biological targets and alter pharmaceutical properties.
Synthesis and Preparation Methods
Several synthetic approaches have been developed for the preparation of 2-(Methylamino)isoindoline-1,3-dione and related derivatives. The most common methods involve condensation reactions and palladium-catalyzed processes.
Condensation Reactions
The traditional synthesis of 2-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an appropriate aromatic primary amine with a maleic anhydride derivative. These reactions generally utilize o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents under reflux conditions. Silica-supported catalysts are often employed to achieve moderate to excellent yields of the desired product.
Palladium-Catalyzed Aminocarbonylation
A more recent and efficient approach to synthesizing isoindoline-1,3-diones involves palladium-catalyzed aminocarbonylation of o-halobenzoates. This methodology represents a one-step approach to this important class of heterocycles and demonstrates good tolerance for various functional groups, including methoxy, alcohol, ketone, and nitro groups .
The reaction typically employs conditions such as:
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Methyl 2-iodobenzoate (0.5 mmol)
-
Amine (1.2 equiv)
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Pd(OAc)2 (10 mol %)
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Ligand (20 mol %)
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Cs2CO3 (2 equiv)
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Toluene (6 mL)
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CO atmosphere
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Temperature: 95°C
The choice of ligand has been shown to significantly influence the yield of the desired imide product. While more sterically hindered triarylphosphines typically give lower yields, more basic ligands such as tricyclohexylphosphine can provide higher yields of the target compounds .
Chemical Reactions
2-(Methylamino)isoindoline-1,3-dione can participate in various chemical transformations, primarily due to the reactivity of its functional groups.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form corresponding N-oxides. Common oxidizing agents employed for such transformations include hydrogen peroxide and peracids.
Reduction Reactions
Reduction of 2-(Methylamino)isoindoline-1,3-dione, typically using strong reducing agents such as lithium aluminum hydride (LiAlH4), can convert the carbonyl groups to hydroxyl groups, resulting in modified derivatives with altered physicochemical properties.
Substitution Reactions
Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom of the methylamino group. These reactions typically employ alkyl halides or aryl halides under basic conditions to achieve the desired transformations.
Biological Activities and Applications
While specific biological activity data for 2-(Methylamino)isoindoline-1,3-dione itself is limited in the available search results, research on structurally related isoindoline-1,3-dione derivatives provides valuable insights into the potential applications of this compound.
Anticancer Properties
Isoindoline-1,3-dione derivatives have demonstrated notable anticancer effects. Studies have particularly focused on their inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A) . For example, N-benzyl derivatives of isoindoline-1,3-dione have shown significant cytotoxic activity against various cancer cell lines, including MCF-7, A549, HeLa, and HT-29.
Table 2: IC50 Values of N-Benzyl Isoindoline-1,3-dione Derivatives Against Cancer Cell Lines
Cell Line | Compound X (IC50 μM) | Compound Y (IC50 μM) |
---|---|---|
A549 (48h) | 116.26 | 114.25 |
HeLa (48h) | 140.60 | 148.59 |
Additional studies investigating the time-dependent cytotoxicity of these compounds revealed:
Table 3: Time-Dependent IC50 Values of Compounds X and Y
Time (h) | Compound X (IC50 μM) | Compound Y (IC50 μM) |
---|---|---|
24 | 348.59 | 265.75 |
48 | 116.26 | 114.25 |
72 | 83.64 | 68.83 |
These results indicate that the cytotoxic effects of these compounds increase with longer exposure times, with optimal activity observed at 48-72 hours of incubation .
Toxicology Studies
In vivo toxicology studies on related isoindoline-1,3-dione derivatives have provided valuable information regarding their safety profiles. For instance, acute toxicity studies in CD1 mice (both male and female) administered with N-benzyl isoindoline derivatives at a concentration of 200 μM showed no abnormalities in behavior over a 14-day observation period and no mortality .
Subsequent subacute toxicity studies involving intravenous administration of these compounds (at doses of 200 μM, 100 μM, and 50 μM) three times weekly for four weeks also demonstrated favorable safety profiles. Biochemical parameter analysis, including alkaline phosphatase (ALP), alanine transaminase (ALT), aspartate transaminase (AST), and total bilirubin (TBIL) levels, showed only minor variations compared to control groups .
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